2,6-Dimethyl-4-nitropyridin

Übersicht

Beschreibung

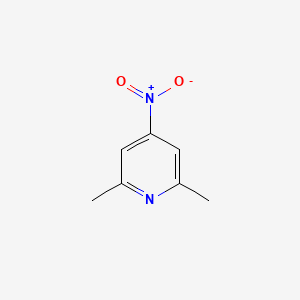

2,6-Dimethyl-4-nitropyridine is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a nitro group at the 4 position.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-nitropyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting the central nervous system.

Material Science: It is utilized in the preparation of advanced materials with specific electronic properties.

Wirkmechanismus

Target of Action

Nitropyridines, in general, are known to be key intermediates in the synthesis of various medicinal products .

Mode of Action

Nitropyridines are typically involved in nitration reactions . The nitration reaction is a key step in the synthesis of nitropyridines, which involves the use of nitric acid and sulfuric acid to give nitropyridine N-oxide, followed by reaction with phosphorus trichloride .

Biochemical Pathways

Nitropyridines are known to be involved in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

Result of Action

As a nitropyridine, it is likely involved in the synthesis of various medicinal products and pesticides .

Action Environment

The action, efficacy, and stability of 2,6-Dimethyl-4-nitropyridine can be influenced by various environmental factors. For instance, the nitration reaction involved in its synthesis is exothermic and can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is necessary to ensure the safe and efficient synthesis of 2,6-Dimethyl-4-nitropyridine .

Biochemische Analyse

Biochemical Properties

2,6-Dimethyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It has been observed to interact with enzymes and proteins, influencing their activity. For instance, 2,6-Dimethyl-4-nitropyridine forms complexes with palladium (II), which have been studied for their potential anti-tumor properties . These complexes exhibit strong cytotoxic activity against various human cancer cell lines, indicating that 2,6-Dimethyl-4-nitropyridine can modulate enzyme activity and protein interactions in a way that affects cellular functions.

Cellular Effects

The effects of 2,6-Dimethyl-4-nitropyridine on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the palladium (II) complexes of 2,6-Dimethyl-4-nitropyridine exhibit cytotoxic effects on cancer cells, leading to cell death . This suggests that 2,6-Dimethyl-4-nitropyridine can interfere with critical cellular processes, potentially through the modulation of signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, 2,6-Dimethyl-4-nitropyridine exerts its effects through binding interactions with biomolecules. The formation of complexes with metal ions, such as palladium (II), is a key aspect of its mechanism of action. These complexes can inhibit or activate enzymes, leading to changes in cellular functions. For example, the palladium (II) complexes of 2,6-Dimethyl-4-nitropyridine have been shown to induce cell death in cancer cells by disrupting essential biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethyl-4-nitropyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of 2,6-Dimethyl-4-nitropyridine and its complexes can vary, affecting their efficacy in biochemical assays . Long-term exposure to 2,6-Dimethyl-4-nitropyridine may lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2,6-Dimethyl-4-nitropyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-tumor activity, while higher doses could lead to toxicity and adverse effects . Studies in animal models have shown that there is a threshold beyond which the compound’s toxicity becomes significant, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

2,6-Dimethyl-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction and oxidation reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biochemical behavior and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2,6-Dimethyl-4-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

2,6-Dimethyl-4-nitropyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for its role in biochemical reactions and its overall impact on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-nitropyridine can be synthesized through the nitration of 2,6-dimethylpyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 4 position .

Industrial Production Methods

In industrial settings, the production of 2,6-dimethyl-4-nitropyridine may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow systems allow for better control of reaction parameters, reducing the risk of side reactions and improving yield .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: Although less common, the methyl groups can be oxidized under specific conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed for the oxidation of methyl groups.

Major Products Formed

Reduction: 2,6-Dimethyl-4-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 2,6-Dimethyl-4-nitropyridine N-oxide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dimethyl-3-nitropyridine

- 2,6-Dimethyl-4-aminopyridine

- 2,6-Dimethylpyridine

Uniqueness

2,6-Dimethyl-4-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. Compared to 2,6-dimethyl-3-nitropyridine, the nitro group at the 4 position makes it more reactive in certain substitution reactions. Additionally, the presence of two methyl groups enhances its stability and solubility in organic solvents .

Biologische Aktivität

2,6-Dimethyl-4-nitropyridine (DMNP) is a substituted pyridine derivative that has gained attention in various fields due to its biological activity and versatility as a chemical precursor. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a nitro group at the 4 position of the pyridine ring, which enhances its reactivity and solubility in organic solvents. This article delves into the biological activity of DMNP, exploring its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis of 2,6-Dimethyl-4-nitropyridine

The synthesis of DMNP can be achieved through several methods, with one prominent approach being the nitration of 2,6-dimethylpyridine using a mixture of concentrated sulfuric acid and potassium nitrate. This method typically yields high purity levels exceeding 90% as determined by high-performance liquid chromatography (HPLC) . The general reaction mechanism involves electrophilic aromatic substitution where the nitro group acts as an electron-withdrawing entity, enhancing the reactivity of adjacent carbon atoms on the aromatic ring.

Reaction Mechanism

The reaction mechanism can be summarized as follows:

- Electrophilic Attack : The nitronium ion (generated from nitric acid) attacks the aromatic ring.

- Proton Loss : A proton is lost from the carbon atom where the nitro group attaches, restoring aromaticity.

- Formation of DMNP : The final product is formed after deprotonation.

This mechanism allows for selective functionalization at ortho or para positions relative to the nitro group.

Antitumor Properties

Recent studies have highlighted DMNP's potential as an anticancer agent. A notable investigation involved palladium(II) complexes with DMNP, which exhibited significant cytotoxic activity against various human cancer cell lines including SW707 (adenocarcinoma), T47D (breast cancer), HCV (bladder cancer), and A549 (non-small cell lung carcinoma). The complex [Pd(dmnp)₂Cl₂] demonstrated strong anti-proliferative effects, indicating that DMNP may serve as a valuable ligand in cancer therapy .

Antifungal Activity

DMNP has also been identified as a precursor for synthesizing other biologically active pyridine derivatives that exhibit antifungal properties. This characteristic makes it a valuable compound in pharmaceutical applications aimed at combating fungal infections .

The biological mechanisms underlying DMNP's activity can be attributed to its ability to interact with biological targets within cells:

- Cell Cycle Arrest : DMNP derivatives have been shown to induce cell cycle arrest in cancer cells, particularly accumulating cells in the G2/M phase, suggesting a specific mechanism of action against tumor proliferation .

- Interaction with Cellular Pathways : Research indicates that DMNP may influence key signaling pathways involved in cell survival and apoptosis, such as PI3K/Akt and NF-kappaB pathways .

Study 1: Antiproliferative Activity

In a study assessing various derivatives of DMNP, compounds were tested on normal peripheral blood mononuclear cells (PBMC) to evaluate selectivity towards cancer cells. At higher concentrations (100 µM), these compounds negatively impacted PBMC viability; however, at lower concentrations (10 µM), they exhibited minimal effects, indicating a potential therapeutic window for selective targeting of cancer cells .

Study 2: Synthesis and Characterization

A comprehensive characterization of palladium complexes involving DMNP was conducted using spectroscopic techniques. The study revealed that these complexes not only retained the biological activity of DMNP but also enhanced its anticancer properties through metal coordination .

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLERZURONBJUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401980 | |

| Record name | 2,6-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4913-57-9 | |

| Record name | 2,6-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.